molecular formula C14H16N2O B13847897 1-Benzyl-2-oxoazepane-4-carbonitrile

1-Benzyl-2-oxoazepane-4-carbonitrile

Cat. No.: B13847897
M. Wt: 228.29 g/mol
InChI Key: IEJDTJRLQLYCSY-UHFFFAOYSA-N
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Description

1-Benzyl-2-oxoazepane-4-carbonitrile is a chemical compound with the molecular formula C14H16N2O It belongs to the class of azepane derivatives, which are seven-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-2-oxoazepane-4-carbonitrile can be synthesized through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of benzylamine with a suitable dicarbonyl compound in the presence of a base can lead to the formation of the azepane ring. The reaction conditions typically involve heating the reaction mixture to promote cyclization and subsequent purification steps to isolate the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated purification systems, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-2-oxoazepane-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.

    Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and nucleophiles are used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

1-Benzyl-2-oxoazepane-4-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

    Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Benzyl-2-oxoazepane-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • Benzyl 4-oxoazepane-1-carboxylate
  • Ethyl 1-Benzyl-5-oxoazepane-4-carboxylate

Comparison: 1-Benzyl-2-oxoazepane-4-carbonitrile is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C14H16N2O

Molecular Weight

228.29 g/mol

IUPAC Name

1-benzyl-2-oxoazepane-4-carbonitrile

InChI

InChI=1S/C14H16N2O/c15-10-13-7-4-8-16(14(17)9-13)11-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-9,11H2

InChI Key

IEJDTJRLQLYCSY-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC(=O)N(C1)CC2=CC=CC=C2)C#N

Origin of Product

United States

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